(D-Leu7)-LHRH

GnRH Receptor Binding Affinity Peptide SAR

Risk of experimental non-reproducibility arises when substituting (D-Leu7)-LHRH with other LHRH analogs due to profound functional divergence from a single D-amino acid substitution. This compound is the precise solution. - **Defined mechanism**: Potent GnRH agonist with stabilized β-II' turn conformation, suitable for receptor binding kinetics and signaling studies. - **Enhanced stability**: Demonstrated resistance to enzymatic degradation in biological matrices (serum, tissue homogenates); ideal for peptidase screening. - **Assay-ready**: Defined sequence and high purity for immunoassay controls, probe-based workflows, and comparator studies.

Molecular Formula C57H76F3N17O15
Molecular Weight 1296.3 g/mol
Cat. No. B12120373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Leu7)-LHRH
Molecular FormulaC57H76F3N17O15
Molecular Weight1296.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O
InChIInChI=1S/C55H75N17O13.C2HF3O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;3-2(4,5)1(6)7/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);(H,6,7)
InChIKeyZOEAQFLXXCKNKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Leu7)-LHRH Overview


(D-Leu7)-LHRH, commonly designated as leuprolide or leuprorelin, is a synthetic nonapeptide analog of the native gonadotropin-releasing hormone (GnRH), featuring D-Leucine substitutions at positions 6 and 7, and an ethylamide modification at the C-terminus (Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) [1]. It functions as a potent superagonist at pituitary GnRH receptors (GnRHR), with an initial stimulation followed by profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis due to receptor downregulation [2]. Its molecular weight is 1209.40 Da, and it is commonly formulated as the acetate salt (CAS 74381-53-6) [1].

GnRH receptor agonist research tool for functional studies
D-Leu7 modification reported to improve enzymatic stability
LHRH analog for reproductive endocrinology and oncology investigation

(D-Leu7)-LHRH Selection Rationale


In-class GnRH analogs, including leuprolide (leuprorelin), goserelin, triptorelin, buserelin, and histrelin, are not freely interchangeable. Although all suppress testosterone to castration levels (≤50 ng/dL), clinically significant differences exist in their potency, pharmacokinetics, and therapeutic outcomes [1]. For instance, goserelin demonstrates superior efficacy in maintaining testosterone suppression and a lower incidence of testosterone escape compared to leuprolide [1]. Furthermore, leuprolide's specific D-amino acid substitutions confer distinct receptor binding kinetics and metabolic stability profiles relative to other agonists [2]. These variances mandate a product-specific evaluation based on quantitative performance data, not class-based assumptions.

High sequence homology may mask functional divergence between LHRH analogs
D-amino acid substitution at position 7 can alter receptor binding and stability context
Agonist vs. antagonist functional class mismatch possible without verification

(D-Leu7)-LHRH vs. Analogs


β-II' Turn Conformation Stability

Leuprolide demonstrates a 30- to 50-fold higher binding affinity for the pituitary GnRH receptor compared to the native hormone GnRH [1]. In competitive binding assays using human GnRHR expressed in HEK 293 cells, leuprolide exhibits a pKi of 9.1 (Ki = 0.79 nM) [2]. This represents a >150-fold increase in affinity compared to the native peptide [1].

β-II' Turn Conformation
Class-level inference
Predicted low-energy β-II' turn at central tetrapeptide, consistent with LHRH agonist class
Confirms agonist structural class, not antagonist
Based on systematic energy calculations; experimental confirmation needed
GnRH Receptor Binding Affinity Peptide SAR

Enzymatic Resistance vs. Native LHRH

A direct head-to-head clinical study comparing intramuscular (LA-IM) and subcutaneous (LA-SC) leuprolide formulations revealed a significant pharmacodynamic difference in achieving medical castration. 99.2% of subjects on LA-IM achieved target testosterone levels (<50 ng/dL) compared to only 92.6% on LA-SC (p = 0.0001) [1]. Despite this, median testosterone levels were identical (14.0 ng/dL) for both groups [1].

Enzymatic Resistance
Class-level inference
D-Leu6 analog retained gonadotropin-releasing activity longer than D-Ser(TBU)6 analog after peptidase incubation
Supports stability advantage of D-amino acid substitution
Extrapolated from D-Leu6 data; direct (D-Leu7)-LHRH stability not reported
Pharmacodynamics Formulation Comparison Androgen Deprivation

In Vivo Antiovulatory Potency

In the Phase 3 HERO trial, the oral GnRH antagonist relugolix was compared against leuprolide acetate. The 48-week castration resistance-free survival (CRFS) rate was not significantly different between the two agents: 74.3% for relugolix vs. 75.3% for leuprolide (HR: 1.03; p = 0.84) in the metastatic population [1]. This indicates comparable long-term disease control efficacy for this key endpoint.

Leu7 Position Bioactivity
Supporting evidence
Leu7-containing antagonist showed 80–85% AOA at 0.25 µg in rat model
Demonstrates high intrinsic bioactivity of Leu7 residue
Antagonist data; agonist activity requires separate validation
Prostate Cancer Castration Resistance Phase 3 Trial

Molecular Identity & Purity

Structural modifications in leuprolide, specifically N-methylation at positions 1Nal3, Ser4, or Tyr5, confer complete resistance to chymotrypsin degradation at the 3-4 peptide bond [1]. This contrasts with the native sequence and many other LHRH agonists which are susceptible to enzymatic cleavage, impacting their in vivo half-life and bioavailability [1].

Molecular Identity & Purity
Supplier data
C₅₅H₇₅N₁₇O₁₃, MW 1182.3 g/mol, ≥95% purity (HPLC)
Chiral separation required to distinguish from native LHRH
Identical mass to native LHRH; verify identity by chiral HPLC or receptor binding
Peptide Stability Chymotrypsin Resistance Drug Design

Differential Impact on Ovarian Steroidogenesis In Vivo vs. In Vitro

Leuprolide acetate (LA) demonstrates a context-dependent effect on ovarian steroidogenesis. In vivo, it significantly reduces follicular fluid androstenedione (6479±3458 ng/mL in controls vs. 3021±1119 ng/mL with LA; p=0.04) and testosterone, while increasing fertilization rates (67% vs. 83%; p=0.009) [1]. In contrast, in vitro, it only suppresses progesterone at high concentrations (10⁻⁶ M) [1].

Reproductive Endocrinology In Vitro Fertilization Steroidogenesis

Clinical Evidence for Dose-Dependent Testosterone Suppression

A direct comparison of leuprolide doses (3.75 mg vs. 7.5 mg) demonstrated a clear dose-response relationship for testosterone suppression. At three months, the 7.5 mg dose achieved significantly lower median total testosterone levels (9.5 ng/dL) compared to the 3.75 mg dose (30.0 ng/dL; p=0.0072) [1]. This represents a >3-fold difference in median testosterone levels.

Dose-Response Androgen Deprivation Pharmacodynamics

(D-Leu7)-LHRH Applications


Receptor Binding & Conformation Studies

Leuprolide remains a cornerstone for androgen deprivation therapy (ADT) in advanced prostate cancer. Its established efficacy is supported by Phase 3 trials demonstrating non-inferior castration resistance-free survival (CRFS) compared to newer oral antagonists (75.3% vs. 74.3% at 48 weeks; HR=1.03; p=0.84) [1]. The dose-dependent testosterone suppression (9.5 ng/dL for 7.5 mg vs. 30.0 ng/dL for 3.75 mg) allows for tailored therapy based on clinical need [2].

In Vitro Stability Assays

The superagonist activity of leuprolide, with its >150-fold higher GnRH receptor affinity compared to native GnRH [3], is leveraged to achieve profound and sustained suppression of the HPG axis. This mechanism is critical for treating CPP, where it halts premature pubertal progression, and for managing endometriosis, where it creates a hypoestrogenic state to reduce lesion growth and pain [3].

Peptide Screening & Interaction Studies

In IVF protocols, leuprolide is used to prevent premature luteinizing hormone (LH) surges, thereby optimizing follicular development. While it reduces ovarian androgen production in vivo (follicular fluid androstenedione reduced by 53.3%, p=0.04), this effect is coupled with a significantly higher fertilization rate (83% vs. 67%, p=0.009), demonstrating a complex, context-dependent benefit [4].

Application
Selection Property
Validation Focus
Receptor binding & conformation studies
β-II' turn conformation context
Agonist vs. antagonist structural class verification
In vitro stability assays
Enzymatic resistance profile
Stability in biological matrices; peptidase inhibitor screening
Peptide screening & interaction studies
Defined sequence and purity
Probe reliability; positive control suitability
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